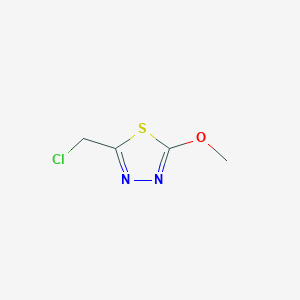

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

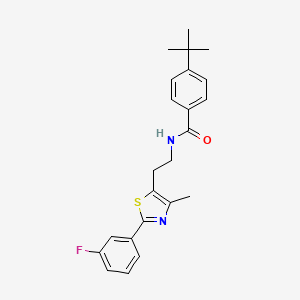

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The chloromethyl and methoxy substituents on the thiadiazole ring influence the chemical reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves cyclization reactions or condensation of various precursors. For instance, 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles can be prepared by ring closure of 3-chloroacetyl-thiocarbazic acid O-alkyl esters with concentrated sulfuric acid . Additionally, ultrasound-mediated one-pot synthesis methods have been reported for the preparation of thiadiazole derivatives, which are considered environmentally friendly and convenient .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was found to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations are often used to study the electronic properties and to compare theoretical and experimental data .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic displacement and reactions with thio- and dithiophosphoric acids to form corresponding phosphates . The reactivity of the chloromethyl group in this compound would be expected to be similar, allowing for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as polarity, solubility, and reactivity. For instance, the presence of a methoxy group can increase the electron density on the thiadiazole ring, potentially affecting its reactivity and physical properties . The calculated first-order hyperpolarizability of a related compound suggests potential applications in nonlinear optics (NLO) .

Scientific Research Applications

Corrosion Inhibition

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole derivatives have been investigated for their potential as corrosion inhibitors. For instance, Attou et al. (2020) conducted experimental studies on a new 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments. This research highlighted that the 1,3,4-thiadiazole derivative offers significant protection against corrosion, achieving up to 98% protection under certain conditions (Attou et al., 2020).

Antimicrobial Activity

Compounds synthesized from this compound have shown promising antimicrobial properties. Murthy and Shashikanth (2012) synthesized a series of novel derivatives that exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012).

Antioxidant Properties

Gür et al. (2017) investigated the synthesis of 1,3,4-thiadiazole derivatives, including those with methoxy groups, and evaluated their antioxidant properties. The study found that certain derivatives demonstrated effective antioxidant activities, comparable to standard compounds (Gür et al., 2017).

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, including those related to this compound, have been studied for their antiproliferative and antimicrobial properties. For example, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole and tested them for biological activities, finding significant DNA protective ability and cytotoxicity against cancer cell lines (Gür et al., 2020).

Photodynamic Therapy Application

Pişkin et al. (2020) explored the use of thiadiazole derivatives in photodynamic therapy for cancer treatment. They synthesized new zinc phthalocyanine compounds substituted with thiadiazole derivatives, which showed high singlet oxygen quantum yield, indicating potential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Synthesis of Complex Molecules

Complex molecules involving this compound have been synthesized for various applications. For example, Lu Jian-mei (2009) synthesized polystyrene containing 2,5-diphenyl-1,3,4-thiadiazole in the side chain, demonstrating its potential in the development of new materials with specific properties (Lu Jian-mei, 2009).

Mechanism of Action

Target of Action

Chloromethyl compounds have been reported to selectively modify proteins at cysteine or disulfide sites .

Mode of Action

It’s known that chloromethyl compounds can serve as a platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .

Biochemical Pathways

The modification of proteins at cysteine or disulfide sites can potentially affect a wide range of biochemical pathways, given the crucial role of these amino acids in protein structure and function .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The modification of proteins at cysteine or disulfide sites can potentially lead to changes in protein function, which could have wide-ranging effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole. For instance, exposure to certain environmental factors has been associated with an increased risk of respiratory cancer among individuals exposed to chloromethyl ethers . .

properties

IUPAC Name |

2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2OS/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOVVVBJGYPIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3020694.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate](/img/structure/B3020699.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide](/img/structure/B3020700.png)

![1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3020702.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3020704.png)

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B3020706.png)

![N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3020707.png)

![3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3020713.png)

![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3020714.png)